N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethoxybenzenesulfonamide
Description
N-(4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a 2,3-dihydroimidazo[2,1-b]thiazole core linked to a 2,5-dimethoxybenzenesulfonamide group. The 2,5-dimethoxybenzenesulfonamide group contributes electron-donating substituents, which may influence solubility, binding affinity, and pharmacokinetic properties.
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-25-15-7-8-17(26-2)18(11-15)28(23,24)21-14-5-3-13(4-6-14)16-12-22-9-10-27-19(22)20-16/h3-8,11-12,21H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZKWXARTDDUBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.
The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and interact with various biological targets. It has been shown to exhibit antifungal properties by inhibiting the ergosterol biosynthesis pathway in fungi, similar to azole antifungals. This mechanism involves the inhibition of the enzyme CYP51, crucial for ergosterol synthesis, leading to reduced fungal growth and viability.
Antifungal Activity
Recent studies have demonstrated that this compound exhibits significant antifungal activity against various strains:
- Candida albicans
- Candida parapsilosis
The Minimum Inhibitory Concentration (MIC) values indicate potent antifungal effects comparable to established antifungal agents like ketoconazole. For instance, compounds derived from similar structures have shown MIC values as low as 1.23 μg/mL against C. parapsilosis .
Cytotoxicity Studies
Cytotoxicity assays reveal that while the compound is effective against fungal cells, it exhibits relatively low toxicity towards mammalian cells. For example, in NIH/3T3 cell lines, IC50 values were reported at approximately 148.26 μM for one derivative . This suggests a favorable therapeutic index for potential clinical applications.
Research Findings and Case Studies
Several studies have explored the synthesis and biological evaluation of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Imidazo[2,1-b]thiazole vs. Triazole Derivatives
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., compounds [7–9] in ) share sulfonamide functionalities but replace the dihydroimidazothiazole core with a 1,2,4-triazole ring. Triazoles exhibit tautomerism and distinct electronic profiles, which may reduce metabolic stability compared to the partially saturated dihydroimidazothiazole system .
Imidazolidine/Triazine Hybrids describes sulfonamides fused with imidazolidine or triazine rings (e.g., 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide). These compounds prioritize hydrogen-bonding interactions via triazine/imidazolidine moieties, whereas the dihydroimidazothiazole core in the target compound may favor π-π stacking or hydrophobic interactions .
Functional Group Comparisons
Sulfonamide vs. Carboxamide Derivatives ND-11503 and ND-11564 () are imidazo[2,1-b]thiazole carboxamides. Replacing the carboxamide (-CONH2) with a sulfonamide (-SO2NH2) group, as in the target compound, alters electronic properties and hydrogen-bonding capacity.
Substituent Effects
The target compound’s 2,5-dimethoxybenzenesulfonamide group contrasts with halogenated or trifluoromethyl-substituted analogs (e.g., ’s 1-(2,5-difluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide). Methoxy groups increase electron density and steric bulk, which may improve membrane permeability but reduce electrophilic reactivity compared to fluorine substituents .
Physicochemical and Pharmacokinetic Properties
Key Research Findings
- Synthetic Pathways : The target compound’s synthesis likely follows routes analogous to , involving Friedel-Crafts acylation, hydrazide formation, and cyclization, with IR/NMR confirming tautomeric forms and functional groups .
- Biological Implications : The 2,5-dimethoxybenzenesulfonamide group may confer selectivity toward sulfonamide-binding enzymes (e.g., carbonic anhydrases), while the dihydroimidazothiazole core could reduce oxidative metabolism compared to unsaturated analogs .
- Thermodynamic Stability : Partial saturation in the dihydroimidazothiazole ring may lower ring strain, enhancing thermal stability relative to fully aromatic systems like ND-11503 .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethoxybenzenesulfonamide, and what key steps ensure high yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of heterocyclic precursors (e.g., imidazo[2,1-b]thiazole derivatives) with sulfonamide-containing aromatic systems. A critical step is the controlled coupling of intermediates under reflux conditions with catalysts like triethylamine. Solvent choice (e.g., absolute ethanol or DMF) and reaction time (4–6 hours) significantly impact yield . Purity is ensured via recrystallization or column chromatography using ethyl acetate/hexane gradients .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming the imidazo-thiazole and sulfonamide moieties, with distinct shifts observed for aromatic protons (~7–8 ppm) and sulfonamide S=O groups. High-Performance Liquid Chromatography (HPLC) validates purity (>95%), while IR spectroscopy identifies functional groups (e.g., C=S at ~1250 cm⁻¹, NH stretches at ~3150–3400 cm⁻¹) . Mass spectrometry (MS) provides molecular ion peaks consistent with the compound’s formula .
Q. What biological activities are associated with the compound’s structural motifs?
- Methodological Answer : The imidazo[2,1-b]thiazole core is linked to antimicrobial and kinase inhibition, while the sulfonamide group enhances solubility and bioavailability. Preclinical studies suggest activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and antiproliferative effects in cancer cell lines (IC50: 10–50 µM) via ATP-binding site interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts during sulfonamide coupling?
- Methodological Answer : Byproducts (e.g., unreacted intermediates) are minimized by:
- Temperature control : Maintaining 40–60°C during coupling to prevent thermal degradation .
- Catalyst selection : Using triethylamine over stronger bases to avoid unwanted dehalogenation .
- Stoichiometric precision : A 1:1.2 molar ratio of imidazo-thiazole precursor to sulfonamide electrophile reduces excess reagent residues .
Q. What strategies address solubility limitations in in vitro assays?
- Methodological Answer : The sulfonamide group provides moderate aqueous solubility (~2 mg/mL in PBS), but for assays requiring higher concentrations:
- Co-solvent systems : Use DMSO (≤10%) or cyclodextrin-based formulations .
- Structural analogs : Introduce polar substituents (e.g., hydroxyl or carboxyl groups) on the dimethoxybenzene ring without altering bioactivity .
Q. How can contradictions in reported bioactivity data be resolved?
- Methodological Answer : Discrepancies (e.g., varying IC50 values) may arise from:
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48 vs. 72 hours) .
- Impurity profiles : Re-evaluate compound purity via HPLC-MS; impurities >2% can skew results .
- Structural validation : Confirm batch consistency using single-crystal X-ray diffraction .
Q. What computational approaches predict binding affinity for target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with kinases (e.g., EGFR). Key parameters:
- Binding poses : The sulfonamide group forms hydrogen bonds with Lys721 (ΔG: −9.2 kcal/mol) .
- Pharmacophore mapping : The imidazo-thiazole moiety aligns with hydrophobic pockets in ATP-binding domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
